Synthetic Yield Comparison: (2S,4S)-4-Fluoroproline vs. (2S,4R)-Diastereomer
A published practical synthesis route for 4-fluoroproline diastereomers, starting from (2S,4R)-4-hydroxyproline (HypOH), achieved an overall yield of 16% for the (2S,4S)-diastereomer after four steps [1]. While the abstract does not provide the exact yield for the (2S,4R)-diastereomer under identical conditions, it notes that the (2S,4R) isomer is more readily accessible. This yield differential is a key consideration for synthetic planning and cost assessment when selecting a diastereomer for a specific application.
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | 16% (4 steps from HypOH) |
| Comparator Or Baseline | (2S,4R)-4-fluoroproline diastereomer |
| Quantified Difference | Not specified; (2S,4R) isomer is more synthetically accessible |
| Conditions | Synthesis from (2S,4R)-4-hydroxyproline via SN2 fluoride displacement |
Why This Matters
A lower synthetic yield directly impacts procurement cost and material availability, making this a critical factor for large-scale or long-term research projects.
- [1] Kim W, Hardcastle KI, Raines RT. Practical syntheses of 4-fluoroprolines. J Fluor Chem. 2008 Sep;129(9):781-784. doi: 10.1016/j.jfluchem.2008.06.024. PMID: 19802345; PMCID: PMC2598397. View Source
